N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine
N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine
MiPT is the methyl isopropyl tryptamine base for a series of psychedelic designer drugs, including 5-methoxy MiPT and 4-hydroxy MiPT.
MiPT is the methyl isopropyl tryptamine base for a series of psychedelic designer drugs, including 5-methoxy MiPT and 4-hydroxy MiPT. Screening for this and related compounds by LC-MS/MS has been reported. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
MiPT is the methyl isopropyl tryptamine base for a series of psychedelic designer drugs, including 5-methoxy MiPT and 4-hydroxy MiPT. Screening for this and related compounds by LC-MS/MS has been reported. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
96096-52-5
VCID:
VC0103907
InChI:
InChI=1S/C14H20N2/c1-11(2)16(3)9-8-12-10-15-14-7-5-4-6-13(12)14/h4-7,10-11,15H,8-9H2,1-3H3
SMILES:
CC(C)N(C)CCC1=CNC2=CC=CC=C21
Molecular Formula:
C14H20N2
Molecular Weight:
216.32 g/mol
N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine
CAS No.: 96096-52-5
Reference Standards
VCID: VC0103907
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.

Description | MiPT is the methyl isopropyl tryptamine base for a series of psychedelic designer drugs, including 5-methoxy MiPT and 4-hydroxy MiPT. MiPT is the methyl isopropyl tryptamine base for a series of psychedelic designer drugs, including 5-methoxy MiPT and 4-hydroxy MiPT. Screening for this and related compounds by LC-MS/MS has been reported. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. |
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CAS No. | 96096-52-5 |
Product Name | N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine |
Molecular Formula | C14H20N2 |
Molecular Weight | 216.32 g/mol |
IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-N-methylpropan-2-amine |
Standard InChI | InChI=1S/C14H20N2/c1-11(2)16(3)9-8-12-10-15-14-7-5-4-6-13(12)14/h4-7,10-11,15H,8-9H2,1-3H3 |
Standard InChIKey | KTQJVAJLJZIKKD-UHFFFAOYSA-N |
SMILES | CC(C)N(C)CCC1=CNC2=CC=CC=C21 |
Canonical SMILES | CC(C)N(C)CCC1=CNC2=CC=CC=C21 |
Appearance | Assay:≥98%A neat solid |
Synonyms | MiPT |
PubChem Compound | 29935323 |
Last Modified | Aug 15 2023 |
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